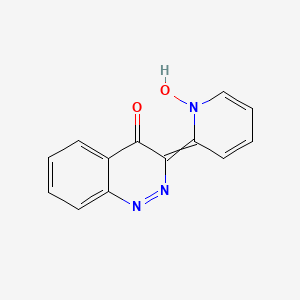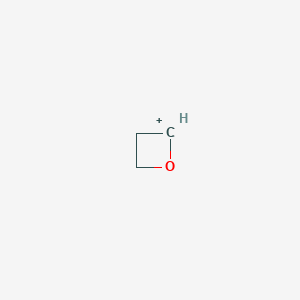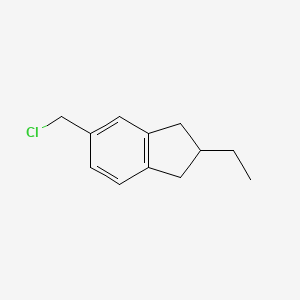
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes a chloromethyl group attached to an indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the chloromethylation of 2-ethyl-2,3-dihydro-1H-indene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
科学研究应用
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene involves its reactivity due to the presence
属性
CAS 编号 |
57145-32-1 |
|---|---|
分子式 |
C12H15Cl |
分子量 |
194.70 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Cl/c1-2-9-5-11-4-3-10(8-13)7-12(11)6-9/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI 键 |
WVZKEIVGAZKERI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC2=C(C1)C=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
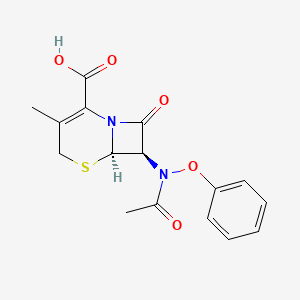
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
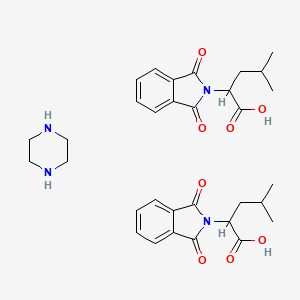
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
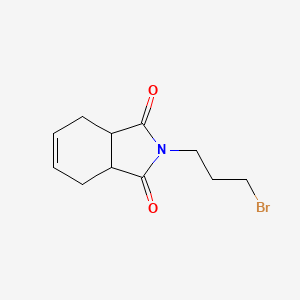
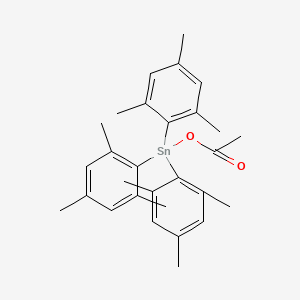
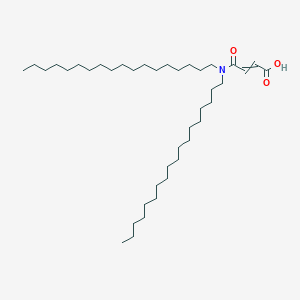
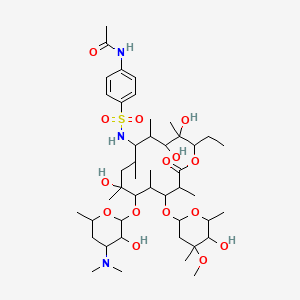

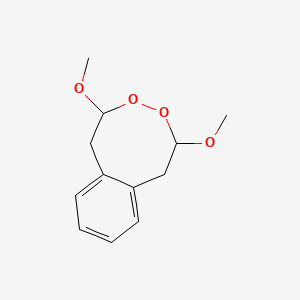
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
